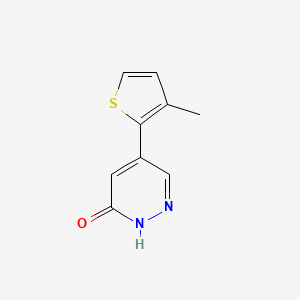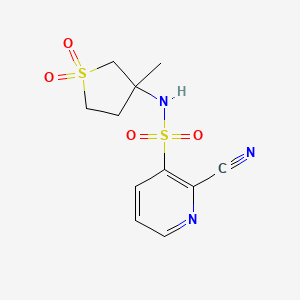![molecular formula C16H13ClN2O2S2 B6633821 N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)
N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide
Overview
Description
N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as CPTH2 and has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDACs, CPTH2 increases the acetylation of histone proteins, leading to the activation of genes that are involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, CPTH2 has been shown to enhance the differentiation of stem cells into neuronal cells, which has potential applications in regenerative medicine.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide in lab experiments is its specificity towards HDACs. It has been shown to selectively inhibit HDAC8, which is a class I HDAC. However, one of the limitations of using CPTH2 is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research on N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide. One direction is to investigate its potential in combination therapy with other anticancer drugs. Another direction is to study its effects on other cellular processes that are regulated by HDACs. Additionally, further research is needed to optimize the synthesis method of CPTH2 to improve its yield and solubility.
Scientific Research Applications
N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are known to play a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. Therefore, the inhibition of HDACs by CPTH2 has been investigated for its potential in cancer therapy.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-11-2-8-14(9-3-11)23(20,21)19-16-18-15(10-22-16)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZJRACGGVBOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)

![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)




![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)



